1-Ethynyl-4-vinyl-benzene
Overview
Description
1-Ethynyl-4-vinyl-benzene is an organic compound with the molecular formula C10H8. It is characterized by the presence of both ethynyl and vinyl functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-vinyl-benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and yields high purity products .
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-vinyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-vinyl-benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-vinyl-benzene involves its interaction with various molecular targets. The ethynyl and vinyl groups can participate in reactions that modify the electronic properties of the benzene ring, influencing its reactivity. These interactions can lead to the formation of reactive intermediates that further react with other molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
- 1-Ethynyl-4-methylbenzene
- 1-Ethynyl-4-fluorobenzene
- 1-Ethynyl-4-nitrobenzene
Comparison: 1-Ethynyl-4-vinyl-benzene is unique due to the presence of both ethynyl and vinyl groups, which confer distinct reactivity patterns compared to other similar compounds. For instance, 1-Ethynyl-4-methylbenzene lacks the vinyl group, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
1-ethenyl-4-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-3-9-5-7-10(4-2)8-6-9/h1,4-8H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLRMBKJBLNURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449082 | |
Record name | 1-Ethynyl-4-vinyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2499-64-1 | |
Record name | 1-Ethynyl-4-vinyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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